molecular formula C10H12FNO2 B6286976 4-Fluoro-2-methoxy-N,N-dimethylbenzamide CAS No. 1369777-76-3

4-Fluoro-2-methoxy-N,N-dimethylbenzamide

Cat. No.: B6286976
CAS No.: 1369777-76-3
M. Wt: 197.21 g/mol
InChI Key: DPXAHKFNYRRYFI-UHFFFAOYSA-N
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Description

4-Fluoro-2-methoxy-N,N-dimethylbenzamide is an organic compound with the molecular formula C10H12FNO2 and a molecular weight of 197.21 g/mol It is characterized by the presence of a fluorine atom, a methoxy group, and a dimethylbenzamide moiety

Safety and Hazards

“4-Fluoro-2-methoxy-N,N-dimethylbenzamide” is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Preparation Methods

The synthesis of 4-Fluoro-2-methoxy-N,N-dimethylbenzamide typically involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-Fluoro-2-methoxy-N,N-dimethylbenzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-methoxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The fluorine atom can significantly alter the biological activity of the compound, making it a valuable tool in drug discovery and development. It is particularly investigated for its role in modifying the pharmacological profile of lead compounds, especially in the design of CNS-active drugs.

Comparison with Similar Compounds

4-Fluoro-2-methoxy-N,N-dimethylbenzamide can be compared with other similar compounds such as:

The presence of the methoxy group in this compound makes it unique, as it can participate in additional chemical reactions and influence the compound’s overall stability and reactivity.

Properties

IUPAC Name

4-fluoro-2-methoxy-N,N-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2/c1-12(2)10(13)8-5-4-7(11)6-9(8)14-3/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPXAHKFNYRRYFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(C=C(C=C1)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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